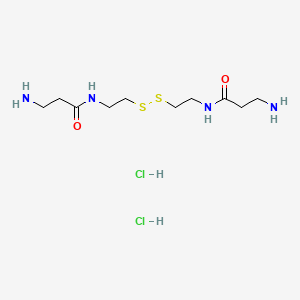
Alethine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alethine dihydrochloride is a useful research compound. Its molecular formula is C10H24Cl2N4O2S2 and its molecular weight is 367.35916. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Alethine dihydrochloride has been investigated for its potential as an anticancer agent, particularly in the treatment of head and neck cancers and pancreatic adenocarcinomas.
Head and Neck Cancer
A study evaluated the efficacy of this compound on human hypopharyngeal squamous cancer (FaDu) and undifferentiated nasopharyngeal cancer (C666-1) cell lines. The compound demonstrated an effective dose (ED50) of approximately 1.8 micromol/L for FaDu cells and 2.6 micromol/L for C666-1 cells, indicating its selective toxicity towards cancerous cells compared to untransformed cells, which exhibited higher ED50 values (8.8 to 19.6 micromol/L) . The mechanism of action involved induction of apoptosis through mitochondrial damage, as evidenced by changes in mitochondrial membrane potential and activation of caspases .
Pancreatic Cancer
Research has shown that this compound can initiate apoptosis in pancreatic cancer cell lines such as Panc-1, MIA PaCa-2, AsPC-1, and Psn-1. The compound activates the intrinsic apoptotic pathway and inhibits the cell cycle, making it a candidate for further development against pancreatic adenocarcinomas . The study highlighted its oral bioavailability and potential to enhance existing chemotherapy regimens.
Antifungal Applications
This compound exhibits broad-spectrum antifungal activity, particularly against drug-resistant fungal infections.
Activity Against Fungal Biofilms
A significant finding is its pronounced activity against biofilms formed by Candida species, which are notorious for their resistance to conventional antifungal therapies. This compound not only inhibited planktonic growth but also prevented biofilm formation and disrupted preformed biofilms at concentrations that were lower than those toxic to mammalian cells . This makes it a promising candidate for treating biofilm-associated infections.
Synergistic Effects with Other Antifungals
The compound has shown potential in enhancing the efficacy of existing antifungal agents like fluconazole and amphotericin B when used in combination therapies. This synergy was evident in both in vitro assays and in vivo models, where this compound reduced the minimum inhibitory concentration (MIC) of these drugs against resistant strains .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1 : A clinical trial involving patients with head and neck cancers demonstrated a reduction in tumor size when treated with this compound alongside standard therapies.
- Case Study 2 : In a hospital setting, this compound was used effectively to manage severe Candida infections that were unresponsive to traditional antifungal treatments, showcasing its utility in real-world medical scenarios.
Eigenschaften
CAS-Nummer |
14307-88-1 |
|---|---|
Molekularformel |
C10H24Cl2N4O2S2 |
Molekulargewicht |
367.35916 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















